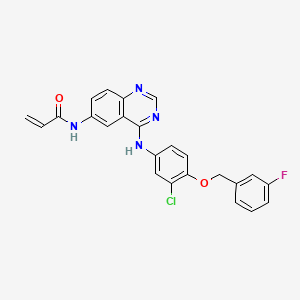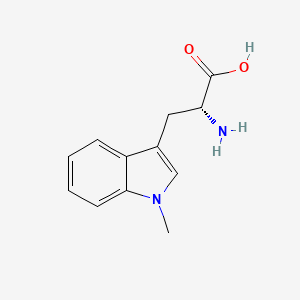
Indoximod
Vue d'ensemble
Description
Indoximod, also known as D-1MT, is an orally active indoleamine 2,3-dioxygenase (IDO) pathway inhibitor . It is an immunometabolic adjuvant used for cancer research . It is a small-molecule IDO pathway inhibitor that reverses the immunosuppressive effects of low tryptophan (Trp) and high kynurenine (Kyn) that result from IDO activity .
Synthesis Analysis
The synthesis of Indoximod involves the use of the simple racemic compound 1-methyl-D,L-tryptophan (1MT). The L isomer of 1MT is a weak substrate for IDO1 and is ascribed the weak inhibitory activity of the racemate on the enzyme. In contrast, the D isomer neither binds nor inhibits the purified IDO1 enzyme .Molecular Structure Analysis
Indoximod has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives .Chemical Reactions Analysis
Indoximod acts as a Trp mimetic in regulating mTOR . It reverses the immunosuppressive effects of low tryptophan (Trp) and high kynurenine (Kyn) that result from IDO activity .Physical And Chemical Properties Analysis
Indoximod has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . It is a methylated tryptophan with immune checkpoint inhibitory activity .Applications De Recherche Scientifique
IDO1 Inhibition and Cancer Treatment
IDO1 is overexpressed in cancer cells and antigen-presenting dendritic cells within the tumor microenvironment. Its activation leads to the depletion of tryptophan and the production of kynurenine, which contributes to T cell anergy and suppresses tumor control by the immune system. Indoximod, along with other IDO1 inhibitors, has shown promising anticancer activity both in preclinical models and early-stage clinical trials, especially when combined with immune checkpoint inhibitors. These inhibitors are designed to target the enzyme's activation process, thereby hindering the immune escape mechanism of tumors and promoting a more effective immune response against cancer cells (Cheong, Ekkati, & Sun, 2018).
Indoleamine 2,3-Dioxygenase Pathway and Its Therapeutic Targeting
The IDO1 pathway's role in cancer has garnered significant attention due to its implications in cancer immunosuppression, neovascularization, and metastasis. Indoximod and other compounds targeting this pathway, such as epacadostat and navoximod, are being explored for their potential to enhance immunogenic chemotherapy or immune checkpoint blockade therapies. These efforts reflect a broader strategy to reprogram the inflammatory environment within tumors, aiming to counteract the IDO1-mediated suppression of immune responses (Prendergast et al., 2018).
Novel Insights and Future Directions
Research continues to explore the structural diversity and potential of new IDO1 inhibitors, with a focus on understanding inhibitor-enzyme interactions for the development of next-generation inhibitors. These efforts include analyzing co-crystal structures to inform the design and discovery of compounds that can more effectively target IDO1 and potentially other enzymes within the tryptophan-kynurenine pathway, highlighting the ongoing innovation in this therapeutic area (Cheong, Ekkati, & Sun, 2018).
Mécanisme D'action
Indoximod acts downstream of IDO1 to stimulate mTORC1, a convergent effector signaling molecule for all IDO/TDO enzymes, thus possibly lowering risks of drug resistance by IDO1 bypass . It reverses the immunosuppressive effects of low tryptophan (Trp) and high kynurenine (Kyn) that result from IDO activity .
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWXFSZEAPBJS-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40911500 | |
| Record name | 1-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indoximod | |
CAS RN |
110117-83-4 | |
| Record name | Indoximod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110117834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoximod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Methyl-D-tryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOXIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX5CYN1KMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Indoximod (1-Methyl-D-tryptophan) exert its effects on the immune system?
A1: Unlike direct enzymatic inhibitors of IDO1, Indoximod does not directly inhibit IDO1 activity. Instead, it acts downstream of IDO1 by stimulating mTORC1 [, ]. This mechanism likely stems from Indoximod's ability to create an artificial tryptophan sufficiency signal in the context of low tryptophan concentrations, thus opposing the downstream effects of IDO1 activity [, ]. This indirect mechanism could potentially lower the risk of drug resistance commonly observed with selective IDO1 inhibitors [, ].
Q2: What is the role of the aryl hydrocarbon receptor (AhR) in Indoximod's mechanism of action?
A2: Indoximod influences the differentiation of CD4+ T cells by modulating AhR activity []. It achieves this by increasing the transcription of RORC while concurrently downregulating FOXP3 transcription [, ]. These transcriptional changes favor the differentiation of T cells towards IL-17-producing helper T cells while inhibiting the formation of regulatory T cells (Tregs) [, ].
Q3: Does Indoximod directly influence the expression of IDO1?
A3: Yes, studies have shown that Indoximod can downregulate IDO1 expression []. This downregulation was observed in both murine lymph node dendritic cells in vivo and human monocyte-derived dendritic cells in vitro []. The underlying mechanism of this downregulation appears to involve signaling through the AhR [].
Q4: What is the molecular formula and weight of Indoximod?
A4: The molecular formula of Indoximod is C11H12N2O2, and its molecular weight is 204.23 g/mol.
Q5: Are there any studies on the material compatibility, stability under various conditions, or catalytic properties of Indoximod?
A5: The provided research abstracts primarily focus on the biological activity and clinical application of Indoximod as an IDO pathway inhibitor. As a result, information regarding its material compatibility, stability under various conditions, or potential catalytic properties is not available within these research articles.
Q6: Are there any reported studies using computational chemistry and modeling techniques or exploring the SAR of Indoximod?
A6: The provided research abstracts do not offer detailed information on computational studies or specific SAR investigations related to Indoximod.
Q7: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of Indoximod?
A7: One study explored the development of a cholesterol-conjugated Indoximod prodrug incorporated into a liposomal carrier []. This formulation aimed to improve the pharmacokinetics and targeted delivery of Indoximod for enhanced chemo-immunotherapy in solid tumor models [].
Q8: Are there any reported studies or data regarding the SHE regulations compliance of Indoximod?
A8: The provided research abstracts do not mention specific details regarding the SHE regulations compliance of Indoximod.
Q9: What is the pharmacokinetic profile of Indoximod?
A9: Indoximod exhibits dose-dependent oral bioavailability, with plasma concentration plateauing above 1200 mg []. At a dose of 2000 mg twice daily, the maximum plasma concentration (Cmax) reaches approximately 12 μM, occurring at 2.9 hours post-administration, with a half-life of 10.5 hours [].
Q10: Are there any pharmacodynamic markers associated with Indoximod treatment?
A10: Clinical trials have identified an increase in C-reactive protein (CRP) levels across multiple dose levels of Indoximod, suggesting its potential as a pharmacodynamic marker []. Another study identified the elevation of non-classical monocytes (nc-Monos) in the peripheral blood of pediatric brain tumor patients treated with Indoximod-based therapy []. This elevation was observed within the first three treatment cycles and was found to be predictive of subsequent overall survival [].
Q11: What types of cancer have shown promising results in preclinical models when treated with Indoximod?
A11: Preclinical models utilizing Indoximod have shown promising results against various cancer types, including breast cancer [, , ], melanoma [, , ], pancreatic cancer [], colon cancer [], and renal cancer [].
Q12: What is the efficacy of Indoximod in combination with other therapies in preclinical models?
A12: Preclinical studies have demonstrated synergistic antitumor effects when Indoximod is combined with various therapies. These include:
- Chemotherapy: Indoximod enhances the efficacy of chemotherapeutic agents like taxanes [, , ], docetaxel [], and gemcitabine/nab-paclitaxel [].
- Radiation therapy: Combination therapy with Indoximod and radiation therapy shows promise in preclinical models of brain tumors [, ] and other solid tumors [].
- Immune checkpoint inhibitors: Indoximod demonstrates synergistic antitumor effects when combined with immune checkpoint inhibitors like anti-PD-1 antibodies (e.g., pembrolizumab, nivolumab) [, , , ] and anti-CTLA-4 antibodies [].
- Vaccines: Indoximod enhances the efficacy of antitumor vaccines, particularly when combined with immune checkpoint inhibitors [, ].
Q13: What are the key findings from clinical trials investigating Indoximod in cancer treatment?
A13: Several clinical trials have been conducted to evaluate Indoximod in various cancer types. Some key findings include:
- Brain Tumors: In a Phase 1 trial for recurrent pediatric brain tumors and newly diagnosed DIPG, Indoximod was well-tolerated and demonstrated encouraging anti-tumor activity [, , ].
- Acute Myeloid Leukemia (AML): A Phase 1 trial combining Indoximod with standard induction chemotherapy showed a high rate of complete remission and minimal residual disease negativity in newly diagnosed AML patients [].
- Melanoma: A Phase II trial combining Indoximod with pembrolizumab showed a promising objective response rate in patients with advanced melanoma [].
- Breast Cancer: While a Phase II trial of Indoximod with taxane chemotherapy in metastatic breast cancer did not meet its primary endpoint of progression-free survival, an exploratory analysis suggested potential benefits in patients with high IDO expression [].
Q14: Are there any published studies exploring the resistance mechanisms, cross-resistance profiles, toxicology and safety data, or drug delivery and targeting strategies specific to Indoximod?
A14: The provided research abstracts do not provide information on resistance mechanisms, cross-resistance profiles, detailed toxicology data beyond reported adverse events, or specific drug delivery and targeting strategies related to Indoximod beyond the liposomal formulation mentioned previously.
Q15: What are the potential biomarkers associated with Indoximod's mechanism of action or its efficacy?
A15: Research suggests several potential biomarkers for Indoximod:
- IDO1 Expression: High IDO1 expression in tumor tissue has been investigated as a potential predictive biomarker for Indoximod efficacy, particularly in breast cancer [].
- Immune Correlates: Changes in immune cell populations and function, such as increased T cell activation and decreased Treg suppression, are being investigated as potential biomarkers of response to Indoximod treatment [, ].
- Inflammatory Markers: Increased CRP levels have been observed in patients treated with Indoximod, suggesting its potential as a pharmacodynamic marker [].
- Non-classical Monocytes: Elevated levels of nc-Monos in the peripheral blood during Indoximod treatment have been associated with improved survival in pediatric brain tumor patients [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



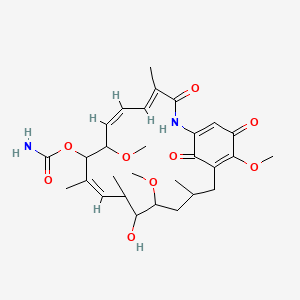
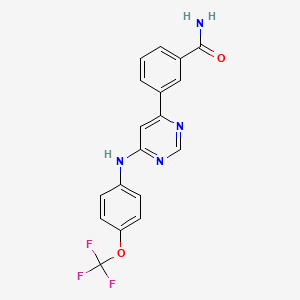
![4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide](/img/structure/B1684431.png)
![6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B1684433.png)
![4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide](/img/structure/B1684434.png)


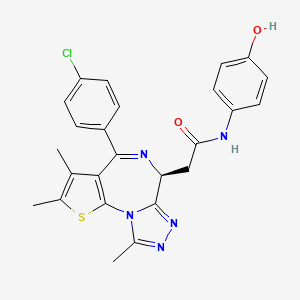

![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)


